molecular formula C18H20N2O3S B2493772 N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide CAS No. 860610-40-8

N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide

Cat. No.: B2493772
CAS No.: 860610-40-8
M. Wt: 344.43
InChI Key: GAUHAYZXKLHOAW-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide is a chemical compound with the molecular formula C18H20N2O3S and a molar mass of 344.43 g/mol . This compound is characterized by the presence of a benzyl group attached to a benzamide moiety, which is further substituted with a thiomorpholine ring containing a sulfone group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide typically involves the reaction of benzylamine with 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(1,1-dioxido-4-thiomorpholinyl)-N-(phenylmethyl)benzamide
  • 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde

Uniqueness

N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and thiomorpholine sulfone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)20-10-12-24(22,23)13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHAYZXKLHOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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